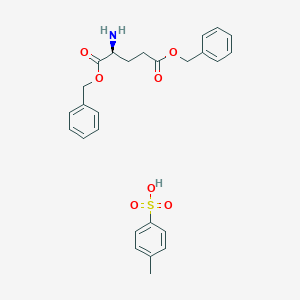

Dibenzyl L-glutamate tosylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dibenzyl (2S)-2-aminopentanedioate;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4.C7H8O3S/c20-17(19(22)24-14-16-9-5-2-6-10-16)11-12-18(21)23-13-15-7-3-1-4-8-15;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,17H,11-14,20H2;2-5H,1H3,(H,8,9,10)/t17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVZUAIVKRYGQRM-LMOVPXPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CCC(C(=O)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CC[C@@H](C(=O)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2791-84-6 | |

| Record name | L-Glutamic acid, 1,5-bis(phenylmethyl) ester, 4-methylbenzenesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2791-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O,O'-Dibenzyl-L-glutamine toluene-p-sulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002791846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O,O'-dibenzyl-L-glutamine toluene-p-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.657 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of L-Glutamic Acid Dibenzyl Ester Tosylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of L-Glutamic acid dibenzyl ester tosylate, a crucial intermediate in peptide synthesis and various pharmaceutical applications.[1][2][3] This document outlines the prevalent synthetic methodologies, presents quantitative data in a structured format, and offers detailed experimental protocols.

Introduction

L-Glutamic acid dibenzyl ester tosylate is a protected derivative of L-glutamic acid, where both carboxylic acid groups are esterified with benzyl (B1604629) groups, and a p-toluenesulfonate (tosylate) salt is formed with the amino group.[1][4] This protection strategy is vital in synthetic organic chemistry to prevent unwanted side reactions of the acidic and amino functionalities during complex molecular constructions, such as peptide synthesis.[1][2] The tosylate counterion enhances the compound's stability and solubility in organic solvents.[1]

Synthetic Pathway Overview

The most common and efficient method for preparing L-Glutamic acid dibenzyl ester tosylate is through a one-pot Fischer-Speier esterification reaction.[2][5] This process involves the reaction of L-glutamic acid with benzyl alcohol in the presence of p-toluenesulfonic acid, which acts as both a catalyst and the tosylate salt former.[4][5] An azeotroping solvent is used to remove the water generated during the esterification, driving the reaction to completion.[2][5]

Logical Workflow of the Synthesis

Caption: Workflow for the synthesis of L-Glutamic acid dibenzyl ester tosylate.

Quantitative Data Summary

The following table summarizes the quantitative data from two distinct, scalable procedures for the synthesis of L-Glutamic acid dibenzyl ester tosylate.

| Parameter | Procedure 1[5] | Procedure 2[6] |

| Reactants | ||

| L-Glutamic Acid | 20 g (0.136 mol) | 29.4 g (0.2 mol) |

| p-Toluenesulfonic Acid | 31 g (0.163 mol) | 40 g (0.23 mol) |

| Benzyl Alcohol | 70.4 mL (0.680 mol) | 80 mL |

| Solvent | ||

| Azeotropic Solvent | Cyclohexane (B81311) (160 mL) | Toluene (B28343) (500 mL) |

| Precipitation/Washing | Ethyl Acetate (B1210297) (240 mL) | Petroleum Ether (600 mL), 95% Ethanol (280 mL) |

| Reaction Conditions | ||

| Reaction Time | 6 hours | 3 hours (after water separation) |

| Temperature | Reflux | Reflux |

| Product | ||

| Yield | Not explicitly stated, but described as "very high yields" | 61 g |

| Appearance | White solid | Crystalline precipitate |

Detailed Experimental Protocols

The following are detailed experimental protocols for the synthesis of L-Glutamic acid dibenzyl ester tosylate.

Protocol 1: Cyclohexane as Azeotropic Solvent[5]

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine L-glutamic acid (20 g, 0.136 mol), p-toluenesulfonic acid (31 g, 0.163 mol), benzyl alcohol (70.4 mL, 0.680 mmol), and cyclohexane (160 mL).

-

Esterification: Heat the mixture to reflux with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap. Continue refluxing for 6 hours.

-

Workup and Precipitation: Cool the reaction mixture to 50 °C and add ethyl acetate (240 mL).

-

Crystallization: Initially, warm the resulting suspension to reflux for a few minutes, then allow it to cool and stir for 1 hour at room temperature.

-

Isolation and Purification: Collect the precipitate by filtration. Wash the filter cake and then dry it to obtain the final product. This procedure is noted to produce enantiomerically pure (S)-dibenzyl glutamate (B1630785) p-toluenesulfonate.[5]

Protocol 2: Toluene as Azeotropic Solvent[6]

-

Reaction Setup: To a suitable reaction vessel, add L-(+)-glutamic acid (29.4 g, 0.2 mol), p-toluenesulfonic acid (40 g, 0.23 mol), and benzyl alcohol (80 mL) dissolved in toluene (500 mL).

-

Esterification: Heat the mixture to reflux under a nitrogen atmosphere. Collect the separated water (approximately 11 mL). Continue to reflux for an additional 3 hours.

-

Concentration: After the reflux period, evaporate approximately 150 mL of the liquid.

-

Precipitation: Cool the reaction solution to 50 °C and pour it into a beaker containing petroleum ether (600 mL). Stir the mixture for 1 hour.

-

Isolation and Recrystallization: Collect the precipitate by filtration. Dissolve the crude product in 280 mL of hot 95% ethanol. Allow the solution to cool overnight to recrystallize.

-

Final Product: Collect the purified precipitate by filtration and dry it under a vacuum to yield L-(+)-glutamic acid dibenzyl ester p-toluenesulfonate (61 g).[6]

Concluding Remarks

The synthesis of L-Glutamic acid dibenzyl ester tosylate via Fischer-Speier esterification is a robust and scalable process. The choice of azeotropic solvent (e.g., cyclohexane or toluene) can influence reaction conditions and enantiomeric purity, with cyclohexane being reported to minimize racemization.[5] The protocols provided offer reliable methods for obtaining this important synthetic intermediate in high yield and purity, suitable for applications in pharmaceutical and biochemical research.

References

Dibenzyl L-glutamate tosylate molecular structure and weight.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzyl L-glutamate tosylate is a protected form of the amino acid L-glutamic acid, widely utilized as a crucial intermediate in synthetic organic chemistry. Its primary applications lie in peptide synthesis and the development of pharmaceutical agents, particularly those targeting neurological pathways. The benzyl (B1604629) ester groups protect the carboxylic acid functionalities of glutamic acid, preventing their participation in unwanted side reactions during complex synthetic procedures. The p-toluenesulfonate (tosylate) counter-ion enhances the compound's stability and solubility in organic solvents, making it a versatile building block in multi-step syntheses. This guide provides a comprehensive overview of its molecular characteristics, synthesis, and key applications.

Molecular Structure and Properties

This compound is the p-toluenesulfonic acid salt of dibenzyl L-glutamate. The core structure consists of an L-glutamic acid molecule where both the alpha- and gamma-carboxylic acid groups are esterified with benzyl groups.

Molecular Formula: C₂₆H₂₉NO₇S[1]

Molecular Weight: 499.58 g/mol [1]

The presence of the tosylate group and the benzyl esters confers specific physical and chemical properties that are advantageous in organic synthesis.

Quantitative Data Summary

| Property | Value | References |

| Molecular Formula | C₂₆H₂₉NO₇S | [1] |

| Molecular Weight | 499.58 g/mol | [1] |

| CAS Number | 2791-84-6 | |

| Appearance | White to off-white powder or crystalline solid | [2] |

| Melting Point | 141.6 °C | [3] |

| Solubility | Soluble in water, DMSO (mild), ethanol (B145695) (mild, ultrasonic treatment), methanol (B129727) (mild) | [4] |

| Optical Rotation | [α]D25 = +7.4 (c 1, MeOH) | [3] |

Experimental Protocols

One-Pot Synthesis of Dibenzyl L-glutamate p-Toluenesulfonate

This protocol describes an efficient, multigram-scale synthesis with high enantiomeric purity.[3]

Materials:

-

L-glutamic acid (20 g, 0.136 mol)

-

p-toluenesulfonic acid (31 g, 0.163 mol)

-

Benzyl alcohol (70.4 mL, 0.680 mmol)

-

Cyclohexane (B81311) (160 mL)

-

Ethyl acetate (B1210297) (240 mL)

Procedure:

-

A mixture of L-glutamic acid, p-toluenesulfonic acid, benzyl alcohol, and cyclohexane is heated at reflux with a Dean-Stark trap under vigorous stirring for 6 hours.[3]

-

The reaction mixture is then cooled to 50 °C.[3]

-

Ethyl acetate is added, and the resulting suspension is briefly warmed at reflux and then stirred for 1 hour at room temperature.[3]

-

The precipitate is collected by filtration.[3]

-

The filter cake is washed with ethyl acetate and dried to yield (S)-dibenzyl glutamate (B1630785) p-toluenesulfonate as a white solid.[3]

Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: [3]

-

¹H NMR (300 MHz, CDCl₃): δ 2.18 (m, 2H), 2.23 (s, 3H), 2.34–2.58 (m, 2H), 4.13 (t, J = 6.3 Hz, 1H), 4.89–5.07 (m, 4H), 6.96 (d, J = 8.0 Hz, 2H), 7.19–7.28 (m, 10H), 7.72 (d, J = 8.0 Hz, 2H), 8.37 (bs, 3H).

-

¹³C NMR (75 MHz, CDCl₃): δ 21.5, 25.4, 29.6, 52.6, 66.6, 68.2, 126.3, 128.3, 128.5, 128.6, 128.7, 129.1, 134.9, 135.9, 140.5, 141.5, 169.1, 172.2.

Applications in Research and Development

Peptide Synthesis

The primary application of this compound is in solid-phase and solution-phase peptide synthesis. The benzyl protecting groups are stable under the basic conditions used for Fmoc deprotection but can be readily removed by hydrogenolysis, providing an orthogonal protection strategy.

Neuroscience Research

L-glutamic acid is a primary excitatory neurotransmitter in the central nervous system, playing a critical role in synaptic plasticity, learning, and memory.[4] this compound serves as a precursor or tool compound in the study of glutamate receptors and their signaling pathways.[4] Its use allows for the controlled introduction of a glutamate moiety in the synthesis of probes and potential therapeutics for neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.[4]

References

The Lynchpin of Peptide Synthesis: A Technical Guide to Dibenzyl L-glutamate Tosylate

For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful organic synthesis. Among these, Dibenzyl L-glutamate tosylate has emerged as a versatile and valuable building block, particularly in the intricate field of peptide synthesis. This technical guide provides an in-depth exploration of its mechanism of action, offering detailed experimental protocols and quantitative data to support its application in the laboratory.

This compound is a derivative of L-glutamic acid where both the α- and γ-carboxylic acid functionalities are protected as benzyl (B1604629) esters. The amine group is protonated and forms a salt with p-toluenesulfonic acid (tosylate). This specific combination of protecting and counterion groups imparts desirable properties to the molecule, including enhanced stability and solubility in organic solvents, making it a highly effective intermediate in the synthesis of complex peptides and other organic molecules.[1][2]

Core Mechanism: A Tale of Protection and Controlled Deprotection

The primary "mechanism of action" of this compound in organic synthesis is its function as a protecting group for the carboxylic acid moieties of glutamic acid. This protection is crucial to prevent unwanted side reactions during peptide bond formation. The free amino group of another amino acid can be coupled to the N-terminus of the glutamate (B1630785) residue, or the free amino group of the this compound can be used to elongate a peptide chain.

The benzyl ester protecting groups are stable under a variety of reaction conditions but can be selectively removed when desired. This controlled deprotection is the key to its utility. The most common method for deprotection is catalytic hydrogenolysis, where the benzyl groups are cleaved by hydrogen gas in the presence of a palladium catalyst. Other methods, such as treatment with strong acids like HBr in acetic acid or using reagents like trimethylsilyl (B98337) iodide (TMSI), can also be employed.

The tosylate counterion not only enhances the compound's solubility and crystallinity but can also function as a leaving group in nucleophilic substitution reactions, although this application is less common in peptide synthesis.[1]

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and use of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₂₆H₂₉NO₇S | [3] |

| Molecular Weight | 499.58 g/mol | [3] |

| Melting Point | 142-147 °C | [4] |

| Reaction | Reagents | Solvent | Time | Yield | Reference |

| Synthesis of this compound | L-glutamic acid, p-toluenesulfonic acid, benzyl alcohol | Toluene | 3 h | ~77% | [4] |

| Deprotection (Hydrogenolysis) | 10% Pd/C, H₂ | Methanol (B129727) | 1 h | High |

Experimental Protocols

Synthesis of this compound

A general and efficient one-pot procedure for the synthesis of this compound has been developed.[5]

Materials:

-

L-glutamic acid

-

p-toluenesulfonic acid monohydrate

-

Benzyl alcohol

-

Ethyl acetate (B1210297)

Procedure:

-

A mixture of L-glutamic acid (0.136 mol), p-toluenesulfonic acid (0.163 mol), benzyl alcohol (0.680 mmol), and cyclohexane (160 mL) is heated at reflux with a Dean-Stark trap under vigorous stirring for 6 hours.[5]

-

The reaction mixture is then cooled to 50 °C, and ethyl acetate (240 mL) is added.[5]

-

The resulting suspension is warmed at reflux for a few minutes and then stirred for 1 hour at room temperature.[5]

-

The product is collected by filtration, washed with ethyl acetate, and dried under vacuum.

Peptide Coupling using this compound

This compound can be used as the N-terminal amino acid in a peptide coupling reaction.

Materials:

-

This compound

-

C-terminally protected amino acid or peptide

-

Tertiary base (e.g., DIPEA, NMM)[7]

-

Anhydrous DMF

Procedure:

-

Dissolve this compound (1.0 eq) and the C-terminally protected amino acid or peptide (1.0 eq) in anhydrous DMF.

-

Add the coupling reagent (1.05 eq) and the tertiary base (2.0 eq) to the solution.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Work up the reaction by quenching with water and extracting the product with an organic solvent.

-

Purify the resulting dipeptide by column chromatography.

Deprotection of Benzyl Esters by Catalytic Hydrogenolysis

Materials:

-

Dibenzyl L-glutamate-containing peptide

-

10% Palladium on carbon (Pd/C)

-

Methanol

-

Hydrogen gas source (e.g., balloon or hydrogenation apparatus)

Procedure:

-

Dissolve the peptide in methanol in a flask suitable for hydrogenation.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

-

Stir the reaction mixture under a hydrogen atmosphere at room temperature.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.

Visualizing the Workflow and Mechanisms

To better understand the role of this compound in organic synthesis, the following diagrams illustrate key processes.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. L-Glutamic acid dibenzyl ester tosylate | C26H29NO7S | CID 13233366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. L-Glutamic acid dibenzyl ester tosylate | 2791-84-6 [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Peptide Coupling Reagents Guide [sigmaaldrich.com]

- 7. bachem.com [bachem.com]

Solubility Profile of Dibenzyl L-glutamate Tosylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzyl L-glutamate tosylate is a protected form of the amino acid L-glutamic acid, widely utilized as an intermediate in peptide synthesis and various other applications within organic chemistry and drug development. A thorough understanding of its solubility in common laboratory solvents is critical for its effective use in reaction setups, purification processes, and formulation development. This technical guide provides a summary of the available solubility data for this compound and presents a detailed experimental protocol for determining its solubility in a broader range of solvents.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₆H₂₉NO₇S |

| Molecular Weight | 499.58 g/mol [1] |

| Appearance | White to off-white powder or crystalline solid[1] |

| Melting Point | 142-147 °C[1] |

Solubility Data

The table below summarizes the available data. It is important to note that solubility can be significantly influenced by factors such as solvent purity (e.g., water content), temperature, and the physical form of the solute.

| Solvent | Solvent Type | Solubility | Conditions |

| Dimethyl sulfoxide (B87167) (DMSO) | Polar Aprotic | 100 mg/mL | Requires sonication; hygroscopic nature of DMSO can impact solubility. |

| Dimethyl sulfoxide (DMSO) | Polar Aprotic | Slightly Soluble[2][3] | - |

| Ethanol | Polar Protic | Slightly Soluble[2][3] | Requires sonication[2][3]. |

| Methanol | Polar Protic | Slightly Soluble[2][3] | - |

| Water | Polar Protic | Limited[1] | - |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the equilibrium solubility of this compound in various laboratory solvents. This protocol is based on the widely used shake-flask method followed by concentration analysis using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., Water, Ethanol, Methanol, Acetonitrile, Acetone, Ethyl Acetate, Tetrahydrofuran, Dichloromethane, Toluene, Hexane) of appropriate purity

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Thermostatically controlled environment (e.g., incubator, water bath)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

HPLC system with a suitable detector (e.g., UV) and column

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Add a known volume of the desired solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a thermostatically controlled shaker or on a vortex mixer at a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24-48 hours, but the optimal time should be determined empirically.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

To ensure complete removal of undissolved solid, centrifuge the vials at a high speed.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial. This step removes any remaining microscopic solid particles.

-

Perform an accurate dilution of the filtered, saturated solution with a suitable solvent (often the mobile phase of the HPLC method) to bring the concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions using a validated HPLC method to generate a calibration curve.

-

Analyze the diluted sample solution under the same HPLC conditions.

-

Determine the concentration of the diluted sample by interpolating its response from the calibration curve.

-

-

Data Calculation:

-

Calculate the original concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or g/100 mL.

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for determining the equilibrium solubility of a compound.

References

An In-depth Technical Guide to Dibenzyl L-glutamate Tosylate: A Key Glutamic Acid Derivative for Neuroscience and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzyl L-glutamate tosylate is a protected derivative of L-glutamic acid, an essential excitatory neurotransmitter in the mammalian central nervous system. By masking the reactive carboxylic acid groups of glutamic acid with benzyl (B1604629) esters, this compound serves as a versatile tool in peptide synthesis and a valuable intermediate in the development of novel therapeutics targeting neurological disorders. The presence of a p-toluenesulfonate (tosylate) counterion enhances its stability and solubility in organic solvents, making it amenable to a wide range of chemical manipulations.[1] This technical guide provides a comprehensive overview of the key features of this compound, including its physicochemical properties, synthesis, and applications in neuroscience research and drug development.

Physicochemical Properties

This compound is a white to off-white solid with the molecular formula C₂₆H₂₉NO₇S and a molecular weight of 499.58 g/mol .[1] Its chemical structure consists of an L-glutamic acid core with both the α- and γ-carboxylic acids esterified with benzyl groups, and a tosylate salt formed at the amino group.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₂₆H₂₉NO₇S | [1] |

| Molecular Weight | 499.58 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 142-147 °C | [1] |

| Solvent | Solubility | Reference |

| DMSO | 100 mg/mL (200.17 mM) | [2] |

| Ethanol | Slightly soluble | [3] |

| Methanol | Slightly soluble | [1] |

Synthesis of this compound

The synthesis of this compound is critical for its application in research and development. A highly efficient one-pot procedure has been developed to produce the enantiomerically pure compound.

Comparative Synthesis Yields

The choice of solvent significantly impacts the yield and enantiomeric purity of the final product. Cyclohexane (B81311) has been shown to be a superior solvent for this reaction, minimizing racemization and maximizing yield.

| Solvent | Yield (%) | Enantiomeric Excess (%) | Reference |

| Cyclohexane | >90 | >99 | [4] |

| Toluene | >90 | <10 | [4] |

| Benzyl Alcohol | Not reported | 65 | [4] |

Detailed Experimental Protocol: One-Pot Synthesis

This protocol describes the synthesis of (S)-Dibenzyl glutamate (B1630785) p-toluenesulfonate on a multigram scale using cyclohexane as the azeotroping solvent.[4]

Materials:

-

L-glutamic acid (20 g, 0.136 mol)

-

p-toluenesulfonic acid (31 g, 0.163 mol)

-

Benzyl alcohol (70.4 mL, 0.680 mmol)

-

Cyclohexane (160 mL)

-

Ethyl acetate (B1210297) (240 mL)

Procedure:

-

Combine L-glutamic acid, p-toluenesulfonic acid, benzyl alcohol, and cyclohexane in a round-bottom flask equipped with a Dean-Stark trap and a condenser.

-

Heat the mixture to reflux with vigorous stirring for 6 hours. Water will be collected in the Dean-Stark trap.

-

Cool the reaction mixture to 50 °C.

-

Add ethyl acetate to the mixture.

-

Warm the resulting suspension to reflux for a few minutes.

-

Stir the suspension for 1 hour at room temperature.

-

Filter the mixture to collect the solid product.

-

The resulting white solid is (S)-Dibenzyl glutamate p-toluenesulfonate.

Synthesis Workflow Diagram

Applications in Neuroscience and Drug Development

This compound's primary utility lies in its role as a protected form of L-glutamic acid, allowing for its controlled introduction into synthetic schemes for peptides and other complex molecules. This is particularly relevant in the study of glutamate signaling and the development of drugs targeting glutamate receptors.

Role in Neuroprotection Studies

Glutamate excitotoxicity, a pathological process involving the over-activation of glutamate receptors, is implicated in a variety of neurodegenerative diseases.[5][6] Compounds that can modulate glutamatergic neurotransmission are therefore of significant interest as potential neuroprotective agents. This compound can be used in in-vitro neuroprotection assays to investigate the mechanisms of glutamate-induced neuronal death and to screen for novel neuroprotective compounds.

References

- 1. Buy L-Glutamic acid dibenzyl ester tosylate | 2791-84-6 [smolecule.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. L-Glutamic acid dibenzyl ester tosylate | 2791-84-6 [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Is L-Glutamate Toxic to Neurons and Thereby Contributes to Neuronal Loss and Neurodegeneration? A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Decisive Role of the Tosylate Counterion in Solid-State Arrangement: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that profoundly influences the drug's solid-state properties and, consequently, its clinical performance. Among the various counterions utilized, the tosylate (p-toluenesulfonate) anion has emerged as a versatile and effective choice for modifying the physicochemical characteristics of APIs. This technical guide provides an in-depth exploration of the role of the tosylate counterion in dictating the solid-state arrangement of molecules. We will delve into its impact on crystal packing, polymorphism, and intermolecular interactions, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate key concepts and workflows.

The tosylate anion, derived from p-toluenesulfonic acid, is a relatively large, structurally rigid counterion with a delocalized negative charge across its sulfonate group and a hydrophobic aromatic ring.[1] This unique combination of features allows it to participate in a variety of non-covalent interactions, including hydrogen bonding and π-π stacking, which are fundamental to the formation of stable and well-defined crystal lattices.[2][3] The selection of the tosylate salt form can lead to significant improvements in properties such as solubility, dissolution rate, stability, and manufacturability compared to the free form of the drug or other salt forms.[4][5]

The Influence of the Tosylate Counterion on Solid-State Properties: A Quantitative Perspective

The formation of a tosylate salt can significantly alter the solid-state properties of an API. These changes are quantifiable and are crucial for selecting the optimal salt form for development. The following table summarizes key quantitative data from a case study on Sorafenib (B1663141) Tosylate, illustrating the impact of the tosylate counterion and crystal habit on dissolution.

| Property | Sorafenib (Free Base) | Sorafenib Tosylate (ST-A, plate-like) | Sorafenib Tosylate (ST-B, needle-like) | Reference |

| Aqueous Solubility | Low | Higher than free base | Higher than free base | [4][5] |

| Bioavailability | Lower | Higher than free base | Higher than free base | [4][5] |

| Dissolution Rate in Water (after 120 min) | Not specified | Lower than ST-B | Significantly higher than ST-A | [4] |

| Dissolution Rate in Gastric Juice pH 1.2 (after 120 min) | Not specified | Lower than ST-B | Significantly higher than ST-A | [4] |

Table 1: Comparative Physicochemical and Pharmacokinetic Properties of Sorafenib Free Base and Sorafenib Tosylate Crystal Habits.

The data clearly indicates that converting sorafenib to its tosylate salt enhances its biopharmaceutical properties.[4][5] Furthermore, the crystal habit of the tosylate salt itself plays a crucial role, with the needle-shaped crystals (ST-B) exhibiting a faster dissolution rate than the plate-shaped crystals (ST-A).[4] This is attributed to the different surface chemistry of the crystal faces.[4]

Intermolecular Interactions of the Tosylate Counterion

The ability of the tosylate anion to influence solid-state arrangement stems from its capacity to form a variety of intermolecular interactions. The sulfonate group is a potent hydrogen bond acceptor, readily interacting with hydrogen bond donors on the API, such as hydroxyl, amino, or amide groups.[6][7] The aromatic ring of the tosylate can participate in π-π stacking interactions with aromatic moieties on the API or other tosylate anions. Additionally, weaker C-H···O interactions can further stabilize the crystal lattice. These interactions guide the self-assembly of the API and counterion into specific, ordered, three-dimensional structures.

Figure 1. Intermolecular interactions involving the tosylate counterion.

Experimental Protocols for Solid-State Characterization

A thorough characterization of the solid-state properties of a tosylate salt is essential. The following are detailed methodologies for key experiments.

Single-Crystal X-ray Diffraction (SCXRD)

Objective: To determine the precise three-dimensional arrangement of atoms in a crystal, providing unequivocal proof of the salt's structure and insights into its crystal packing and intermolecular interactions.[8]

Methodology:

-

Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the tosylate salt in a suitable solvent or solvent mixture.[8] The ideal crystal size for analysis is typically between 0.1 and 0.3 mm.[1]

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[8]

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data collection is usually performed at a low temperature (e.g., 100-170 K) to minimize thermal vibrations.[8] The crystal is rotated, and a series of diffraction images are collected at various orientations using a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).[8][9]

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct or Patterson methods and refined using full-matrix least-squares on F².[8] Non-hydrogen atoms are typically refined anisotropically, while hydrogen atoms are often placed in calculated positions and refined using a riding model.[8]

X-ray Powder Diffraction (XRPD)

Objective: To obtain a unique "fingerprint" of a crystalline solid, which is used for phase identification, polymorph screening, and determination of crystallinity.[10]

Methodology:

-

Sample Preparation: A small amount of the tosylate salt powder is gently ground, if necessary, to ensure a random orientation of the crystallites. The powder is then packed into a sample holder.[11]

-

Instrument Setup: The analysis is performed using a powder X-ray diffractometer equipped with a copper radiation source (Cu Kα, λ ≈ 1.54 Å) and a detector.[12]

-

Data Collection: The sample is irradiated with the X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). A typical 2θ range for pharmaceutical analysis is 2° to 40°.[5]

-

Data Analysis: The resulting XRPD pattern, a plot of intensity versus 2θ, is analyzed. The positions and relative intensities of the diffraction peaks are characteristic of a specific crystalline phase.[10]

Differential Scanning Calorimetry (DSC)

Objective: To measure the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to determine the melting point, enthalpy of fusion, and to detect polymorphic transitions.[13][14]

Methodology:

-

Sample Preparation: A small, accurately weighed amount of the tosylate salt (typically 1-5 mg) is placed into an aluminum DSC pan, which is then hermetically sealed.[6]

-

Instrument Calibration: The DSC instrument is calibrated using a standard with a known melting point and enthalpy of fusion, such as indium.[13]

-

Thermal Program: The sample is subjected to a controlled temperature program, typically a linear heating rate (e.g., 10 °C/min), under an inert nitrogen purge.[5]

-

Data Analysis: The heat flow to the sample is monitored and plotted against temperature. Endothermic events, such as melting, and exothermic events, such as crystallization, are observed as peaks in the DSC thermogram.[14] The onset temperature of the melting peak is taken as the melting point, and the area under the peak corresponds to the enthalpy of fusion.[13]

Logical Workflow for Salt Screening and Solid-State Characterization

The selection and characterization of a tosylate salt is a systematic process. The following diagram illustrates a typical workflow.

References

- 1. fiveable.me [fiveable.me]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Impact of Crystal Habit on the Dissolution Rate and In Vivo Pharmacokinetics of Sorafenib Tosylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. An improved thermoanalytical approach to quantifying trace levels of polymorphic impurity in drug powders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 10. improvedpharma.com [improvedpharma.com]

- 11. drugfuture.com [drugfuture.com]

- 12. usp.org [usp.org]

- 13. researchgate.net [researchgate.net]

- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

An In-Depth Technical Guide to the Stereochemistry of Dibenzyl L-glutamate Tosylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of Dibenzyl L-glutamate tosylate, a critical derivative of L-glutamic acid utilized in peptide synthesis and drug development. This document details the synthesis of the enantiomerically pure compound, methods for its stereochemical analysis, and quantitative data to support its chiral integrity.

Introduction to Stereochemistry

This compound is a protected amino acid derivative with the molecular formula C₂₆H₂₉NO₇S. Its stereochemical configuration is of paramount importance as it dictates the biological activity and efficacy of the peptides and pharmaceuticals synthesized from it. The core of its chirality lies in the L-glutamic acid backbone, which possesses an (S)-configuration at the alpha-carbon. This inherent stereochemistry is preserved during the synthesis of the dibenzyl ester tosylate salt, provided that appropriate reaction conditions are maintained to prevent racemization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₂₆H₂₉NO₇S |

| Molecular Weight | 499.58 g/mol |

| CAS Number | 2791-84-6 |

| Appearance | White to off-white solid |

| Melting Point | 142-147 °C |

| Solubility | Soluble in organic solvents such as DMSO. |

Synthesis of Enantiomerically Pure (S)-Dibenzyl L-glutamate Tosylate

The retention of stereochemical integrity during the synthesis of this compound is highly dependent on the choice of solvent. While older methods employing solvents like benzene (B151609) or toluene (B28343) have been shown to cause significant racemization, modern protocols using cyclohexane (B81311) as an azeotroping solvent have proven effective in producing the enantiomerically pure product.

Experimental Protocol: One-Pot Synthesis

This one-pot procedure is a scalable and efficient method for the preparation of enantiomerically pure (S)-Dibenzyl L-glutamate tosylate.

Materials:

-

L-glutamic acid

-

p-toluenesulfonic acid monohydrate

-

Benzyl (B1604629) alcohol

-

Cyclohexane

-

Ethyl acetate (B1210297)

Procedure:

-

A mixture of L-glutamic acid (0.136 mol), p-toluenesulfonic acid (0.163 mol), benzyl alcohol (0.680 mmol), and cyclohexane (160 mL) is prepared.

-

The mixture is heated to reflux with a Dean-Stark trap to azeotropically remove water, and vigorous stirring is maintained for 6 hours.

-

After 6 hours, the reaction mixture is cooled to 50 °C.

-

Ethyl acetate (240 mL) is added to the cooled mixture.

-

The resulting suspension is briefly warmed to reflux and then stirred for 1 hour at room temperature.

-

The precipitate is collected by filtration to yield (S)-Dibenzyl L-glutamate p-toluenesulfonate.

Stereochemical Analysis and Quantitative Data

The enantiomeric purity of this compound is determined by chiral High-Performance Liquid Chromatography (HPLC). The choice of solvent during synthesis has a significant impact on the enantiomeric excess (ee) of the final product.

| Synthesis Solvent | Enantiomeric Excess (ee) | Reference |

| Cyclohexane | Enantiomerically Pure (>99%) | |

| Toluene | 80.8% |

Experimental Protocol: Chiral HPLC Analysis

Instrumentation:

-

HPLC system with a UV detector

-

Chiral stationary phase column

Conditions:

-

Mobile Phase: Hexane/Ethanol

-

Detection: UV

-

Analysis: The enantiomers of dibenzyl glutamate (B1630785) are resolved, allowing for the determination of the enantiomeric excess.

Crystallographic Data

As of the latest search, specific X-ray crystallography data, such as a Crystallographic Information File (CIF), for this compound is not publicly available. However, the absolute stereochemistry of the molecule is confidently assigned as (S) based on the following:

-

The starting material, L-glutamic acid, has a well-established (S)-configuration at the alpha-carbon.

-

The synthetic protocol utilizing cyclohexane is designed to be stereoretentive, preventing the racemization that is observed with other solvents.

-

Chiral HPLC analysis confirms the high enantiomeric purity of the product synthesized under these conditions.

Conclusion

The stereochemistry of this compound is fundamentally derived from its precursor, L-glutamic acid, and is of the (S)-configuration. The key to obtaining the enantiomerically pure compound lies in the use of appropriate synthetic methodologies that prevent racemization, with the one-pot synthesis in cyclohexane being a prime example. The chiral integrity of the final product can be reliably verified using chiral HPLC. This in-depth understanding is crucial for its application in the development of stereochemically defined pharmaceuticals and peptides.

A Technical Whitepaper on Dibenzyl L-glutamate Tosylate: A Key Intermediate in the Synthesis of Neuroprotective Agents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzyl L-glutamate tosylate is a protected form of L-glutamic acid, a critical neurotransmitter. While not biologically active in its protected form, it serves as a pivotal intermediate in the multi-step synthesis of biologically active molecules, particularly in the realm of neuroprotective peptides. This technical guide provides an in-depth overview of this compound, focusing on its synthesis, its application in the preparation of neuroprotective Glycyl-L-prolyl-L-glutamic acid (GPE) analogs, and the biological activities of these resulting compounds. This document includes detailed experimental protocols, quantitative data on the neuroprotective effects of GPE analogs, and visualizations of the pertinent biological signaling pathways.

Introduction

This compound is a derivative of L-glutamic acid where the alpha- and gamma-carboxylic acid groups are protected as benzyl (B1604629) esters, and the amino group is protonated as a tosylate salt. This protection strategy is crucial in complex organic syntheses, preventing the reactive carboxyl groups from participating in unintended side reactions. A significant application of this compound is in the synthesis of peptides with therapeutic potential, notably analogs of Glycyl-L-prolyl-L-glutamic acid (GPE). GPE, the N-terminal tripeptide of insulin-like growth factor-1 (IGF-1), has demonstrated potent neuroprotective effects in various models of brain injury and neurodegenerative diseases.[1][2] However, its therapeutic application is hampered by poor pharmacokinetic properties.[1] This has driven the development of GPE analogs with improved stability and efficacy, a process where this compound often serves as a key building block.

Synthesis of this compound

The synthesis of this compound is typically achieved through a direct esterification of L-glutamic acid with benzyl alcohol in the presence of p-toluenesulfonic acid, which acts as both a catalyst and the source of the tosylate counterion.

Experimental Protocol: Synthesis of this compound

Materials:

-

L-(+)-glutamic acid

-

p-toluenesulfonic acid

-

Benzyl alcohol

-

Toluene

-

Petroleum ether

-

95% Ethanol

Procedure:

-

In a suitable reaction vessel equipped with a reflux condenser and a Dean-Stark trap, dissolve 29.4 g (0.2 mol) of L-(+)-glutamic acid, 40 g (0.23 mol) of p-toluenesulfonic acid, and 80 mL of benzyl alcohol in 500 mL of toluene.

-

Heat the mixture to reflux under a nitrogen atmosphere. Water will begin to separate and collect in the Dean-Stark trap.

-

Continue refluxing for 3 hours after the theoretical amount of water (11 mL) has been collected.

-

After 3 hours, remove 150 mL of the solvent mixture by distillation.

-

Cool the reaction mixture to 50°C and pour it into a beaker containing 600 mL of petroleum ether.

-

Stir the resulting suspension for 1 hour to precipitate the product.

-

Collect the precipitate by filtration.

-

Dissolve the filter cake in 280 mL of hot 95% ethanol.

-

Allow the solution to cool overnight to facilitate crystallization.

-

Collect the crystalline product by filtration and dry it under vacuum to yield L-(+)-glutamic acid dibenzyl ester p-toluenesulfonate.

Application in the Synthesis of Neuroprotective GPE Analogs

Dibenzyl L-glutamate is a crucial starting material for the synthesis of GPE analogs. The benzyl ester protecting groups can be selectively removed under specific conditions after the peptide backbone has been assembled. The following protocol outlines the coupling of BOC-proline with dibenzyl L-glutamate, a key step in the synthesis of a GPE analog.

Experimental Protocol: Synthesis of BOC-(γ-benzyl)-L-prolyl-L-glutamic acid benzyl ester

Materials:

-

BOC-proline

-

Ethyl chloroformate

-

Dibenzyl L-glutamate

-

Aqueous sodium bicarbonate solution

-

Aqueous citric acid solution (2 mol/L)

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Dissolve 10 mmol of BOC-proline in 50 mL of dichloromethane in a flask and cool the solution to 0°C in an ice bath.

-

Add 1.39 mL (10 mmol) of triethylamine and 0.96 mL (10 mmol) of ethyl chloroformate to the cooled solution.

-

Stir the mixture at 0°C for 30 minutes.

-

Add a solution of 10 mmol of dibenzyl L-glutamate to the reaction mixture.

-

Continue stirring at 0°C for 2 hours, then allow the mixture to warm to room temperature and stir overnight.

-

Wash the reaction mixture sequentially with aqueous sodium bicarbonate solution and 2 M aqueous citric acid solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

Deprotection of Benzyl Esters

The removal of the benzyl protecting groups is typically the final step in the synthesis of the GPE analog. This is commonly achieved by catalytic hydrogenation.

General Deprotection Protocol:

-

Dissolve the protected peptide in a suitable solvent such as methanol (B129727) or ethanol.

-

Add a palladium on carbon (Pd/C) catalyst (typically 10% by weight).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) with vigorous stirring.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the deprotected peptide.

Biological Activities of GPE and its Analogs

GPE and its analogs exhibit significant neuroprotective properties by inhibiting both apoptosis (programmed cell death) and necrosis (uncontrolled cell death) in neuronal cells.[3] These effects are crucial in the context of neurodegenerative diseases and ischemic brain injury, where neuronal loss is a key pathological feature.

Quantitative Assessment of Neuroprotective Activity

Table 1: Representative Neuroprotective Data for GPE

| Assay | Cell Type | Insult | Endpoint | Result |

| Cell Viability (MTT) | Primary Cortical Neurons | Glutamate | % Viability | Significant increase in cell survival |

| LDH Release | Hippocampal Slices | Oxygen-Glucose Deprivation | % Cytotoxicity | Significant reduction in cell death |

Note: This table is a representation of typical findings for GPE's neuroprotective effects. Specific quantitative values can vary depending on the experimental setup.

Mechanism of Action: Anti-Apoptotic and Anti-Necrotic Signaling Pathways

The neuroprotective effects of GPE and its analogs are attributed to their ability to modulate intracellular signaling pathways that regulate cell survival and death. The primary mechanisms involve the inhibition of apoptotic and necrotic cascades.

Inhibition of Apoptosis

Apoptosis is a tightly regulated process involving a cascade of enzymatic activations, primarily driven by caspases. The process can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways. Neuroprotective agents like GPE are thought to interfere with the intrinsic pathway.

One proposed mechanism for GPE's anti-apoptotic action involves the modulation of the Akt signaling pathway. The Akt pathway is a key regulator of cell survival, and its activation can inhibit apoptosis by phosphorylating and inactivating pro-apoptotic proteins. In some cancer cell studies, GPE has been shown to suppress the Akt pathway, leading to apoptosis.[4] In the context of neuroprotection, it is hypothesized that GPE may have the opposite effect, promoting Akt activity and thereby suppressing the apoptotic cascade in neurons.

The intrinsic apoptotic pathway is also regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[5] The balance between these proteins determines the cell's fate. Neuroprotective compounds can shift this balance towards survival by upregulating anti-apoptotic proteins or downregulating pro-apoptotic proteins.

References

- 1. GPE and GPE analogues as promising neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GPE and GPE analogues as promising neuroprotective agents. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 3. Necrosis versus apoptosis as the mechanism of target cell death induced by Entamoeba histolytica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. reviewofoptometry.com [reviewofoptometry.com]

Technical Guide: L-Glutamic Acid Dibenzyl Ester 4-Toluenesulfonate (CAS 2791-84-6)

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Glutamic acid dibenzyl ester 4-toluenesulfonate, with CAS number 2791-84-6, is a pivotal derivative of L-glutamic acid, an essential amino acid and a primary excitatory neurotransmitter in the central nervous system. This compound serves as a crucial building block in synthetic organic chemistry, particularly in the realm of peptide synthesis and the development of peptidomimetics. Its significance lies in the effective protection of the two carboxylic acid functionalities of glutamic acid by benzyl (B1604629) groups, which allows for selective reactions at other sites of the molecule. The tosylate salt form enhances its stability and crystallinity, making it easier to handle, purify, and store compared to its free base form.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of therapeutic peptides.

Chemical and Physical Properties

L-Glutamic acid dibenzyl ester 4-toluenesulfonate is a white to off-white crystalline powder. Its chemical structure consists of an L-glutamic acid core where both the alpha- and gamma-carboxyl groups are esterified with benzyl groups, and the amino group is protonated by 4-toluenesulfonic acid.

| Property | Value | Reference(s) |

| CAS Number | 2791-84-6 | N/A |

| Molecular Formula | C₂₆H₂₉NO₇S | [2][3] |

| Molecular Weight | 499.58 g/mol | [2] |

| Melting Point | 142 °C | [2] |

| Appearance | White to Off-White Powder | [2] |

| Solubility | Soluble in DMSO (Slightly), Ethanol (Slightly, Sonicated), Methanol (Slightly) | [2] |

| Synonyms | H-Glu(OBzl)-OBzl·TosOH, Dibenzyl L-glutamate tosylate, L-Glutamic acid dibenzyl ester tosylate salt | [3] |

Synthesis of L-Glutamic Acid Dibenzyl Ester 4-Toluenesulfonate

A highly efficient, one-pot synthesis method has been developed to produce enantiomerically pure L-Glutamic acid dibenzyl ester 4-toluenesulfonate on a multigram scale. This procedure avoids the use of hazardous solvents like benzene (B151609) and carbon tetrachloride, which were common in older methods.

Experimental Protocol:

One-Pot Preparation of (S)-Dibenzyl Glutamate p-Toluenesulfonate

-

Reactants and Reagents:

-

L-glutamic acid (20 g, 0.136 mol)

-

p-toluenesulfonic acid monohydrate (31 g, 0.163 mol, 1.2 equiv)

-

Benzyl alcohol (70.4 mL, 0.680 mmol, 5 equiv)

-

Cyclohexane (B81311) (160 mL)

-

Ethyl acetate (B1210297) (240 mL)

-

-

Procedure:

-

A mixture of L-glutamic acid, p-toluenesulfonic acid, benzyl alcohol, and cyclohexane is heated at reflux with a Dean-Stark trap under vigorous stirring for 6 hours to azeotropically remove the water formed during the esterification.

-

The reaction mixture is then cooled to 50 °C, and ethyl acetate is added.

-

The resulting suspension is briefly warmed at reflux for a few minutes and then stirred for 1 hour at room temperature.

-

The precipitated product is collected by filtration, washed, and dried.

-

-

Quantitative Data:

-

Yield: High yields are typically achieved with this method.

-

Purity: The product is obtained in high enantiomeric purity.

-

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of L-Glutamic acid dibenzyl ester 4-toluenesulfonate is in solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and development for creating peptides and proteins with therapeutic potential.[4] In SPPS, amino acids are sequentially added to a growing peptide chain that is covalently attached to an insoluble resin support. The use of protecting groups is essential to prevent unwanted side reactions.

H-Glu(OBzl)-OBzl·TosOH is particularly suited for the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy. In this approach, the temporary Nα-amino group protection is provided by the acid-labile Boc group, while the "permanent" side-chain protection for reactive amino acids like glutamic acid is provided by benzyl-based groups.

Experimental Protocol: A General Cycle in Boc-SPPS

This protocol outlines a single coupling cycle for adding a glutamic acid residue using H-Glu(OBzl)-OBzl·TosOH to a peptide chain on a resin.

-

Materials and Reagents:

-

Peptide-resin with a free N-terminal amino group.

-

H-Glu(OBzl)-OBzl·TosOH

-

Coupling reagents (e.g., HBTU/HOBt or HATU/HOAt)

-

Diisopropylethylamine (DIEA)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine (for Fmoc deprotection, if using a mixed strategy) or Trifluoroacetic acid (TFA) for Boc deprotection.

-

-

Procedure:

-

Deprotection: The Nα-Boc protecting group of the resin-bound peptide is removed by treatment with a solution of TFA in DCM (typically 25-50%). The resin is then washed thoroughly with DCM and DMF.

-

Neutralization: The resin is treated with a solution of 10% DIEA in DMF to neutralize the protonated amino group. This is followed by extensive washing with DMF.

-

Coupling: H-Glu(OBzl)-OBzl·TosOH (as the free amine, generated in situ or pre-activated) is activated with coupling reagents and coupled to the free amino group on the resin. The reaction is typically carried out in DMF with DIEA as a base. The completion of the reaction is monitored using a qualitative test like the Kaiser test. For sterically hindered couplings, a second coupling step may be necessary.

-

Capping (Optional): Any unreacted amino groups can be acetylated using acetic anhydride (B1165640) to prevent the formation of deletion sequences in the final peptide.

-

-

Quantitative Data:

-

Coupling Efficiency: Typically >99% for standard amino acids. For N-methylated or other modified amino acids, it can be slightly lower (95-98%) and may require optimized conditions.

-

References

Methodological & Application

Application Notes and Protocols: Incorporation of Protected L-Glutamate in Solid-Phase Peptide Synthesis

Introduction

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of synthetic peptide chemistry, enabling the construction of custom peptides for research, diagnostics, and therapeutic development. The synthesis involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. To ensure the correct peptide sequence, the reactive side chains of amino acids must be temporarily blocked by protecting groups.

This document provides a detailed protocol for the incorporation of a protected L-glutamate residue during Fmoc-based SPPS. While the user inquired about Dibenzyl L-glutamate tosylate, it is important to note that this reagent is not commonly employed in modern Fmoc-based SPPS. The standard and more compatible derivative is Fmoc-L-Glu(OtBu)-OH , which utilizes a tert-butyl (tBu) protecting group for the side-chain carboxyl group. The tBu group offers the advantage of being removable under milder acidic conditions concurrently with the cleavage of the peptide from the resin. The following protocols will, therefore, focus on the use of Fmoc-L-Glu(OtBu)-OH as the exemplary reagent for incorporating L-glutamate.

Principle of L-Glutamate Incorporation in Fmoc SPPS

The incorporation of L-glutamate into a peptide sequence using Fmoc-SPPS involves a series of cyclical steps: deprotection of the N-terminal Fmoc group of the resin-bound peptide, activation of the incoming Fmoc-L-Glu(OtBu)-OH, coupling of the activated amino acid to the deprotected N-terminus, and capping of any unreacted amino groups.

Key Steps:

-

Resin Swelling: The solid support is swelled in a suitable solvent to allow for efficient diffusion of reagents.

-

Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a basic solution, typically piperidine (B6355638) in DMF.

-

Amino Acid Activation: The carboxylic acid of the incoming Fmoc-L-Glu(OtBu)-OH is activated to form a highly reactive species. Common activating agents include HBTU, HATU, or HOBt/DIC.

-

Coupling: The activated Fmoc-L-Glu(OtBu)-OH is coupled to the free N-terminal amine of the peptide chain.

-

Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

These steps are repeated for each amino acid in the sequence. Upon completion of the synthesis, the peptide is cleaved from the resin, and all protecting groups are removed in a single step using a strong acid cocktail.

Experimental Protocols

Materials and Reagents

| Reagent/Material | Supplier | Grade |

| Fmoc-L-Glu(OtBu)-OH | Various | Synthesis Grade |

| Rink Amide Resin | Various | 100-200 mesh |

| N,N-Dimethylformamide (DMF) | Various | Peptide Synthesis Grade |

| Piperidine | Various | ACS Grade |

| Diisopropylethylamine (DIPEA) | Various | Peptide Synthesis Grade |

| HBTU | Various | Synthesis Grade |

| Dichloromethane (DCM) | Various | ACS Grade |

| Trifluoroacetic Acid (TFA) | Various | ACS Grade |

| Triisopropylsilane (TIS) | Various | 99% |

| Dithiothreitol (DTT) | Various | Molecular Biology Grade |

| Diethyl Ether | Various | ACS Grade |

Protocol for Incorporation of Fmoc-L-Glu(OtBu)-OH

This protocol assumes a 0.1 mmol synthesis scale.

-

Resin Swelling:

-

Place 0.1 mmol of Rink Amide resin in a reaction vessel.

-

Add 5 mL of DMF and allow the resin to swell for 30 minutes at room temperature with gentle agitation.

-

Drain the DMF.

-

-

Fmoc Deprotection:

-

Add 5 mL of 20% (v/v) piperidine in DMF to the resin.

-

Agitate for 5 minutes at room temperature.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

-

-

Coupling of Fmoc-L-Glu(OtBu)-OH:

-

In a separate vial, dissolve 0.4 mmol of Fmoc-L-Glu(OtBu)-OH, 0.4 mmol of HBTU, and 0.8 mmol of DIPEA in 2 mL of DMF.

-

Allow the activation to proceed for 2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 1-2 hours at room temperature.

-

To monitor the reaction completion, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

-

Drain the coupling solution and wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).

-

Final Cleavage and Deprotection

-

Resin Preparation:

-

Wash the fully synthesized peptide-resin with DCM (3 x 5 mL) and dry it under a stream of nitrogen.

-

-

Cleavage Cocktail:

-

Prepare a cleavage cocktail consisting of 95% TFA, 2.5% TIS, and 2.5% water. For peptides containing sensitive residues like Cys, Met, or Trp, scavengers such as DTT or EDT can be added.

-

-

Cleavage Reaction:

-

Add 5 mL of the cleavage cocktail to the dried resin.

-

Agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with an additional 1-2 mL of TFA.

-

-

Peptide Precipitation and Purification:

-

Precipitate the peptide by adding the TFA filtrate to a 50 mL centrifuge tube containing 40 mL of cold diethyl ether.

-

Centrifuge at 3000 rpm for 10 minutes.

-

Decant the ether, wash the peptide pellet with cold ether, and centrifuge again.

-

Dry the peptide pellet under vacuum.

-

Purify the crude peptide by reverse-phase HPLC.

-

Data Presentation

Table 1: Typical Reaction Conditions for Fmoc-L-Glu(OtBu)-OH Coupling

| Parameter | Condition |

| Synthesis Scale | 0.1 mmol |

| Resin | Rink Amide |

| Fmoc-L-Glu(OtBu)-OH | 4 equivalents |

| Activating Agent (HBTU) | 4 equivalents |

| Base (DIPEA) | 8 equivalents |

| Solvent | DMF |

| Reaction Time | 1-2 hours |

| Monitoring | Kaiser Test |

Table 2: Representative Purity Data for a Model Peptide Containing L-Glutamate

| Peptide Sequence | Crude Purity (%) | Purified Purity (%) |

| Ac-Ala-Glu-Gly-NH2 | >85% | >98% |

| Tyr-Gly-Gly-Phe-Glu | >80% | >95% |

Visualization

Caption: General workflow of Solid-Phase Peptide Synthesis (SPPS).

Application Notes and Protocols: N-Terminal Protection of L-Glutamic Acid using a One-Pot Synthesis of Dibenzyl L-glutamate p-Toluenesulfonate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protecting the N-terminal and side-chain carboxyl groups of amino acids is a fundamental strategy in peptide synthesis and the development of complex organic molecules. Dibenzyl L-glutamate p-toluenesulfonate is a key intermediate where both the α- and γ-carboxyl groups of L-glutamic acid are protected as benzyl (B1604629) esters, and the α-amino group is protonated as a tosylate salt. This protection scheme is advantageous as benzyl groups can be removed under mild hydrogenolysis conditions, which are orthogonal to many other protecting groups used in peptide chemistry. This document provides a detailed protocol for a one-pot synthesis of Dibenzyl L-glutamate p-toluenesulfonate and discusses its applications.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of (S)-Dibenzyl glutamate (B1630785) p-toluenesulfonate.

| Parameter | Value | Reference |

| Reactants | ||

| L-Glutamic Acid | 20 g (0.136 mol) | [1] |

| p-Toluenesulfonic acid | 31 g (0.163 mol) | [1] |

| Benzyl Alcohol | 70.4 mL (0.680 mmol) | [1] |

| Cyclohexane (B81311) | 160 mL | [1] |

| Reaction Conditions | ||

| Temperature | Reflux (approx. 80 °C) | [1] |

| Time | 6 hours | [1] |

| Product | ||

| Yield | 65.8 g (97%) | [1] |

| Melting Point | 141.6 °C | [1] |

| Optical Rotation [α]D²⁵ | +7.4 (c 1, MeOH) | [1] |

Experimental Protocols

One-Pot Synthesis of (S)-Dibenzyl Glutamate p-Toluenesulfonate[1]

This protocol describes an efficient, one-pot synthesis of (S)-Dibenzyl glutamate p-toluenesulfonate with a high yield.

Materials:

-

L-Glutamic acid

-

p-Toluenesulfonic acid monohydrate

-

Benzyl alcohol

-

Cyclohexane

-

Ethyl acetate (B1210297)

-

Round-bottom flask

-

Dean-Stark trap

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Buchner funnel and filter paper

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add L-glutamic acid (20 g, 0.136 mol), p-toluenesulfonic acid (31 g, 0.163 mol), benzyl alcohol (70.4 mL, 0.680 mmol), and cyclohexane (160 mL).

-

Heat the mixture to reflux with vigorous stirring. The reaction temperature should be maintained at approximately 80 °C.

-

Continuously remove the water formed during the reaction using the Dean-Stark trap.

-

Continue the reflux for 6 hours.

-

After 6 hours, cool the reaction mixture to 50 °C.

-

Add ethyl acetate (240 mL) to the cooled mixture.

-

Warm the resulting suspension to reflux for a few minutes and then stir for 1 hour at room temperature.

-

Collect the precipitated product by filtration using a Buchner funnel.

-

Wash the filter cake with ethyl acetate.

-

Dry the white solid product under vacuum to yield (S)-Dibenzyl glutamate p-toluenesulfonate (65.8 g, 97%).

Visualizations

Experimental Workflow for the Synthesis of Dibenzyl L-glutamate p-Toluenesulfonate

Caption: One-pot synthesis of Dibenzyl L-glutamate tosylate.

Deprotection of Dibenzyl L-glutamate

The benzyl protecting groups can be removed to yield L-glutamic acid. This is typically achieved through catalytic hydrogenation.

Caption: Deprotection of Dibenzyl L-glutamate via hydrogenation.

References

Applications of Dibenzyl L-glutamate Tosylate in Neuropeptide Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Dibenzyl L-glutamate tosylate as a building block in the synthesis of neuropeptides. It is intended for researchers, scientists, and professionals in the field of drug development who are engaged in peptide chemistry and the synthesis of biologically active peptides.

Introduction

This compound is a derivative of L-glutamic acid where both the α- and γ-carboxylic acid groups are protected by benzyl (B1604629) esters. This protection strategy is particularly useful in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions involving the carboxylic acid functionalities of glutamic acid residues. The tosylate salt form enhances the compound's stability and handling properties. The benzyl protecting groups are stable under the basic conditions used for Fmoc deprotection but can be removed under acidic conditions or by hydrogenolysis, offering orthogonality in more complex synthetic schemes.

Key Applications in Neuropeptide Synthesis

The primary application of this compound in neuropeptide synthesis is as a protected amino acid monomer for the incorporation of glutamic acid residues into the peptide chain. This is particularly relevant for the synthesis of neuropeptides that contain one or more glutamic acid residues, such as Neurotensin, Substance P, and various opioid peptides. The use of benzyl esters for side-chain protection is a well-established method in peptide chemistry.

Data Presentation: Comparison of Glutamic Acid Protection Strategies

| Protecting Group Strategy | Reagent | Key Advantages | Potential Disadvantages | Typical Deprotection Conditions |

| Benzyl Esters | This compound | - Stable to Fmoc deprotection conditions (piperidine).- Can be removed by strong acids (e.g., HF) or hydrogenolysis, offering some orthogonality. | - Requires strong acidic conditions for cleavage, which can lead to side reactions.- Hydrogenolysis may not be compatible with other functional groups (e.g., Trp, Met, Cys). | - HF, TFMSA- HBr/AcOH- Catalytic Hydrogenolysis (e.g., Pd/C, H₂) |

| tert-Butyl Esters | Fmoc-Glu(OtBu)-OH | - Most common and compatible with standard Fmoc-SPPS.- Cleaved simultaneously with the peptide from the resin using TFA. | - Less orthogonal protection if selective deprotection is required. | - TFA (typically in a cleavage cocktail with scavengers) |

| Allyl Esters | Fmoc-Glu(OAll)-OH | - Orthogonal to both Fmoc and tBu protecting groups.- Can be selectively removed under mild conditions. | - Requires a specific palladium catalyst for deprotection, which can be costly and requires careful removal. | - Pd(PPh₃)₄ / Phenylsilane |

Experimental Protocols

The following protocols provide a general methodology for the incorporation of a glutamic acid residue into a peptide sequence using this compound in the context of manual or automated Fmoc solid-phase peptide synthesis. Neurotensin (

Protocol 1: Manual Solid-Phase Synthesis of Neurotensin using this compound

1. Resin Preparation:

-

Start with a pre-loaded Wang or Rink Amide resin with the C-terminal amino acid (Leucine for Neurotensin).

-

Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

2. Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine (B6355638) in DMF to the resin.

-

Agitate for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for an additional 15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

3. Coupling of the Next Amino Acid (e.g., Isoleucine):

-

In a separate vial, dissolve the next Fmoc-protected amino acid (e.g., Fmoc-Ile-OH, 3 equivalents) and a coupling agent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.

-

Add a base, typically N,N-diisopropylethylamine (DIPEA, 6 equivalents), to the activation mixture.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (blue beads), extend the coupling time or recouple.

-

Wash the resin with DMF (3-5 times).

4. Incorporation of Glutamic Acid using this compound:

-

After the synthesis of the ...-Asn- sequence, perform the Fmoc deprotection as described in step 2.

-

For the coupling of the glutamic acid residue:

-

Note: this compound does not have an N-terminal Fmoc protecting group. Therefore, it cannot be directly used in a standard Fmoc-SPPS workflow. The commercially available reagent is typically used for the synthesis of other protected amino acid derivatives. For incorporation into a peptide chain, one would typically use Fmoc-Glu(OBzl)-OH . The protocol below assumes the use of this more appropriate reagent, which utilizes the same side-chain protection.

-

Dissolve Fmoc-Glu(OBzl)-OH (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the mixture.

-

Add the activated solution to the resin.

-

Agitate for 1-2 hours.

-

Perform a Kaiser test to ensure complete coupling.

-

Wash the resin with DMF.

-

5. Chain Elongation:

-

Repeat the deprotection (step 2) and coupling (step 3) cycles for the remaining amino acids in the Neurotensin sequence (Tyr, Leu, pGlu).

6. Cleavage and Deprotection of Benzyl Groups:

-

After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with dichloromethane (B109758) (DCM) and dry it under vacuum.

-

Prepare a cleavage cocktail. For peptides containing Arg(Pbf), Tyr(tBu), and Glu(OBzl), a common cocktail is Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5).

-

Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature. This will cleave the peptide from the resin and remove the side-chain protecting groups, including the benzyl ester from the glutamic acid residue.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Dry the crude peptide under vacuum.

7. Purification:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Potential Side Reactions and Mitigation

-

Pyroglutamate Formation: N-terminal glutamic acid can cyclize to form pyroglutamic acid, especially under acidic conditions.[1] This can be minimized by careful control of cleavage conditions and time.

-

Aspartimide Formation: If aspartic acid is also present in the sequence, base-catalyzed aspartimide formation can occur during Fmoc deprotection, particularly in Asp-Gly or Asp-Ser sequences.[1] Adding HOBt to the piperidine solution can help suppress this.[1]

-

Incomplete Cleavage of Benzyl Esters: Strong acidic conditions are required for complete removal of benzyl esters. Incomplete cleavage will result in a modified peptide. The efficiency of cleavage should be monitored by HPLC and mass spectrometry.

-